5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound characterized by the presence of both sulfonyl and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the benzene ring through radical intermediates . The sulfonyl group can be introduced using sulfonylation reactions, often employing reagents like potassium or sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and sulfonylation processes, optimized for high yield and purity. These processes are typically carried out under controlled conditions to ensure the stability and reactivity of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group or the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can modulate its reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Sulfonyl fluorides: These compounds contain the sulfonyl group and are used as reagents in organic synthesis.
Uniqueness
5-(Methylsulfonyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of both trifluoromethoxy and sulfonyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8F3NO5S2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO5S2/c1-18(13,14)5-2-3-6(17-8(9,10)11)7(4-5)19(12,15)16/h2-4H,1H3,(H2,12,15,16) |
InChI Key |
DFZISPWXQLGYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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